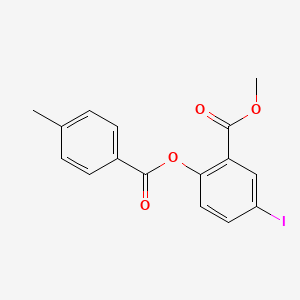
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H11Br2NO and a molecular weight of 333.02 . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl ring with two bromine atoms at the 3 and 5 positions . The pyrrolidine ring contributes to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 419.5±35.0 °C, a predicted density of 1.760±0.06 g/cm3, and a predicted pKa of -2.34±0.20 .Scientific Research Applications
Synthesis and Activity in Medicinal Chemistry
The compound has been involved in the synthesis of dihydronaphthalene isomers exhibiting potent antiestrogenic activity, as demonstrated through both oral and subcutaneous administration in rats and mice. This activity is underpinned by a high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).
Metabolic Pathways and Pharmacokinetics
In-depth exploration of the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors like (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone has been conducted. This research is instrumental in understanding the biological processing and systemic impact of such compounds in rats, dogs, and humans (Sharma et al., 2012).
Neuropharmacology and Pain Management
Studies have revealed the potential of compounds like (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone in treating chronic nociceptive and neuropathic pain. They have been found to preempt allodynia following spinal cord injury, indicating a significant role in pain management and neuropharmacology (Colpaert et al., 2004).
Exploration in Psychiatric Treatment
Compounds like (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone have been investigated for their unique antipsychotic-like profile. They have shown potential in behavioral tests predictive of antipsychotic efficacy, highlighting their significance in psychiatric research and treatment possibilities (Wise et al., 1986).
Enhancement of Neuroplasticity and Cognitive Functions
Research into NSI-189 Phosphate, a chemical entity under development for treating major depressive disorder (MDD), has demonstrated its potential to stimulate neurogenesis and enhance synaptic plasticity. This has profound implications for its application in treating neurological conditions like Angelman Syndrome (Liu et al., 2019).
Properties
IUPAC Name |
(3,5-dibromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWSPSAAVNZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



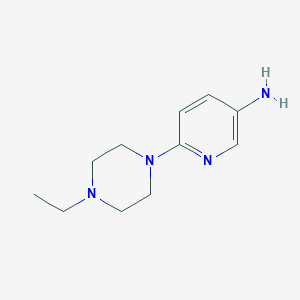
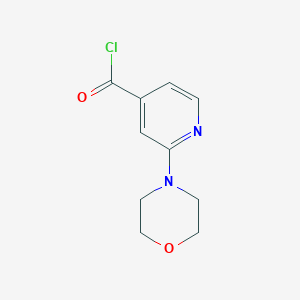

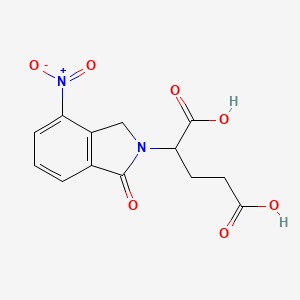
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
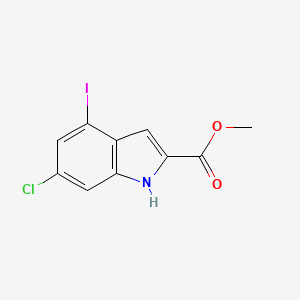

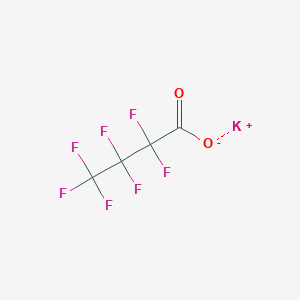
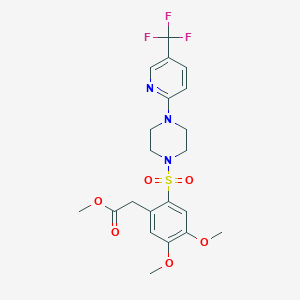


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
